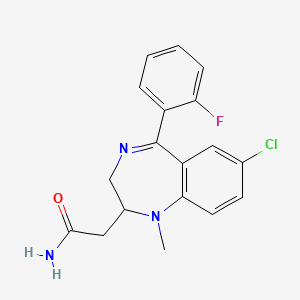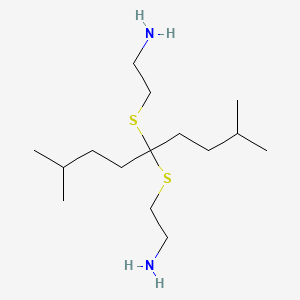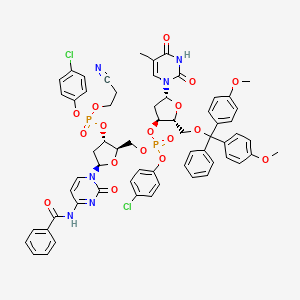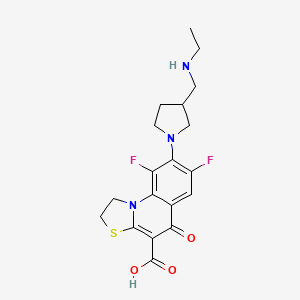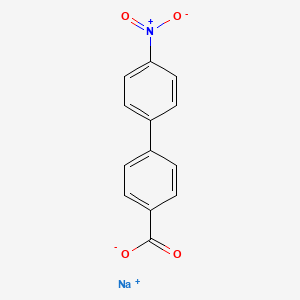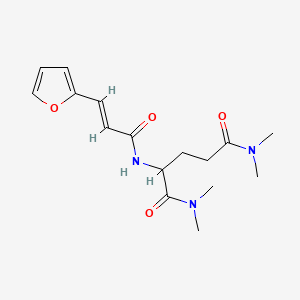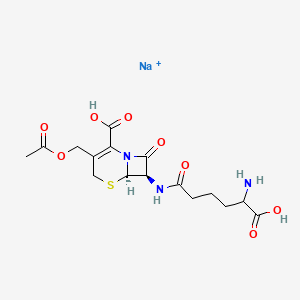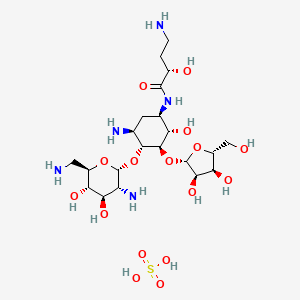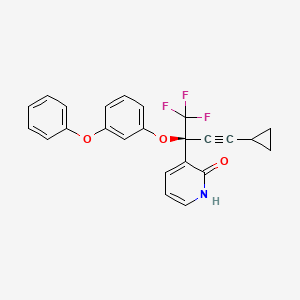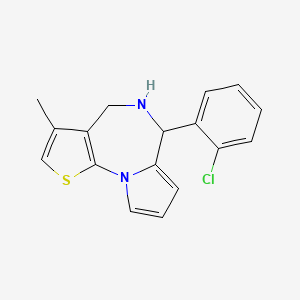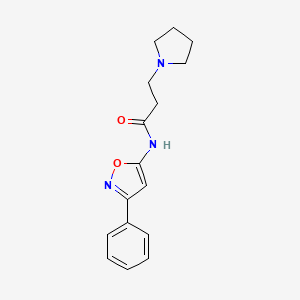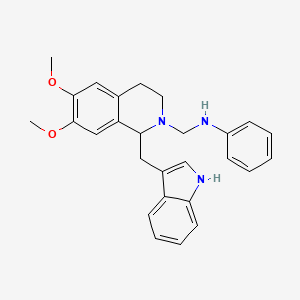
3,4-Dihydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)-N-phenyl-2(1H)-isoquinolinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)-N-phenyl-2(1H)-isoquinolinemethanamine is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its unique structure, which includes an indole moiety, a phenyl group, and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)-N-phenyl-2(1H)-isoquinolinemethanamine typically involves multi-step organic reactions. The starting materials often include indole derivatives, phenylamines, and methoxy-substituted benzaldehydes. Common synthetic routes may involve:
Friedel-Crafts Alkylation: This reaction can be used to introduce the indole moiety into the isoquinoline structure.
Reductive Amination: This step involves the formation of the amine group by reducing an imine intermediate.
Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to a dihydroisoquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)-N-phenyl-2(1H)-isoquinolinemethanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety may allow it to bind to specific sites on proteins, influencing their activity. The methoxy groups can enhance its lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and quinidine, which have similar heterocyclic structures.
Indole Derivatives: Compounds such as tryptophan and serotonin, which contain the indole moiety.
Isoquinoline Derivatives: Compounds like papaverine and berberine, which share the isoquinoline backbone.
Uniqueness
What sets 3,4-Dihydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)-N-phenyl-2(1H)-isoquinolinemethanamine apart is its combination of structural features from indole, isoquinoline, and phenyl groups. This unique structure may confer distinct chemical and biological properties, making it a compound of interest in various fields of research.
Properties
CAS No. |
84218-36-0 |
|---|---|
Molecular Formula |
C27H29N3O2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]aniline |
InChI |
InChI=1S/C27H29N3O2/c1-31-26-15-19-12-13-30(18-29-21-8-4-3-5-9-21)25(23(19)16-27(26)32-2)14-20-17-28-24-11-7-6-10-22(20)24/h3-11,15-17,25,28-29H,12-14,18H2,1-2H3 |
InChI Key |
CDOXLFWYFVGLJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)CNC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



